molecular formula C7H7N3O3 B11910013 5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

Cat. No.: B11910013
M. Wt: 181.15 g/mol
InChI Key: DHDQADZMDJQQGY-UHFFFAOYSA-N
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Description

5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid: is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the imidazole ring, fused with a pyridine ring, imparts unique chemical properties that make it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid typically involves the following steps:

    Michael Addition: The initial step involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, or acetylene dicarboxylates. This reaction is carried out under basic conditions to form the intermediate product.

    Intramolecular Cyclization: The intermediate undergoes intramolecular cyclization to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, 5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential to treat various diseases. For example, it has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of microbial growth. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with only the imidazole ring.

    Pyridine: Contains only the pyridine ring.

    Imidazo[1,2-a]pyridine: Another fused ring system with different connectivity.

Uniqueness

5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

5-oxo-1,4,6,7-tetrahydroimidazo[4,5-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H7N3O3/c11-6-3(7(12)13)1-4-5(10-6)9-2-8-4/h2-3H,1H2,(H,8,9)(H,10,11)(H,12,13)

InChI Key

DHDQADZMDJQQGY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C1NC=N2)C(=O)O

Origin of Product

United States

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